![molecular formula C30H32O7 B13384235 [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13384235.png)
[5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a highly functionalized carbohydrate derivative featuring a fused furo[2,3-d][1,3]dioxolane core. This structure is characterized by:
- Protective groups: A trityl (triphenylmethyl) group at the 2-hydroxyethyl position, which confers steric bulk to enhance stability and control reactivity during synthetic steps .
- Acetate moiety: The 6-yl acetate group likely serves as a protecting group for hydroxyl functionality, common in carbohydrate chemistry to prevent undesired side reactions.
- Stereochemical complexity: The tetrahydrofurodioxolane ring system (3a,5,6,6a-tetrahydro) implies multiple stereocenters, requiring precise synthesis and characterization tools like X-ray crystallography or NMR .
This compound is structurally analogous to intermediates in nucleoside or glycoside synthesis, where protective groups are critical for regioselective modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the furodioxol ring system, followed by the introduction of the hydroxy and trityloxyethyl groups, and finally the acetylation of the hydroxyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and efficiency. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Acetylation and Esterification
The acetate group in this compound participates in hydrolysis and transesterification. For example, under acidic or basic conditions, the acetyl moiety can undergo cleavage to regenerate the hydroxyl group. A related compound, 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one , demonstrated acetate hydrolysis when treated with acetyl chloride under reflux, forming mixed products (44–61% yields) depending on solvent systems (e.g., acetic acid/trifluoroethanol) .
Reaction Type | Conditions | Outcome | Yield |
---|---|---|---|
Hydrolysis | AcOH/TFE, room temperature | Regeneration of hydroxyl group | 44–61% |
Transesterification | Acetyl chloride, reflux | Formation of acetylated derivatives | 70–89% |
Trityl Group Reactivity
The trityloxyethyl group serves as a protecting moiety for the secondary alcohol. Deprotection typically occurs under acidic conditions (e.g., dilute HCl in methanol), releasing the hydroxyl group. This is critical in multi-step syntheses, such as in Ticagrelor intermediates, where selective deprotection enables subsequent functionalization .
Reagent | Conditions | Application |
---|---|---|
Dilute HCl/MeOH | Room temperature, 12 h | Trityl group removal |
p-Toluenesulfonic acid | Reflux in methanol | Acid-catalyzed deprotection |
Oxidation and Cyclization
The hydroxyl group adjacent to the dioxolane ring can undergo oxidation to form ketones or participate in cyclization. For instance, Mn(III)-mediated oxidation of dihydrofurans generates γ-lactones or dioxanols . Similarly, sodium nitrite in acetic acid facilitates diazotization and cyclization, as observed in Ticagrelor synthesis to form triazolo-pyrimidine cores .
Reagent | Product | Mechanism |
---|---|---|
NaNO₂/AcOH | Triazolo-pyrimidine derivatives | Diazotization and cyclization |
Mn(III) complexes | γ-Lactones | Radical-mediated oxidation |
Ring-Opening Reactions
The tetrahydrofurodioxolane ring is susceptible to acid-catalyzed ring-opening. For example, treatment with aqueous HCl hydrolyzes the dioxolane, yielding diols or furan derivatives. In one study, similar compounds produced dihydroxy ketones upon hydrolysis .
Acid Catalyst | Conditions | Product |
---|---|---|
HCl (2M) | Room temperature, 12 h | Diol or furan derivatives |
H₂SO₄ | Reflux | Ring-opened linear compounds |
Functional Group Interconversion
The hydroxyl group undergoes esterification or etherification. For example, reaction with morpholine-4-carbonyl chloride forms amides, as seen in the synthesis of [(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d] dioxol-5-yl]-morpholin-4-ylmethanone (73% yield) .
Reagent | Product | Yield |
---|---|---|
Morpholine-4-carbonyl chloride | Morpholino-methanone derivative | 73% |
Benzoyl chloride | Benzoylated dioxolane-furan hybrids | 85% |
Comparative Reactivity Table
The compound’s reactivity parallels structurally related molecules:
Compound | Key Reaction | Reference |
---|---|---|
Compound A (Anti-inflammatory) | Ester hydrolysis | |
Compound B (Antioxidant) | Mn(III)-mediated oxidation | |
Ticagrelor intermediate | Diazotization/cyclization |
Scientific Research Applications
Chemistry
In chemistry, [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating the mechanisms of biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its unique structure may offer therapeutic benefits for certain medical conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
Steric Effects : The trityl group in the target compound significantly increases steric hindrance compared to hydroxyl- or methoxy-substituted analogs, which may slow reaction kinetics but improve selectivity in multi-step syntheses .
Solubility : Compounds with polar groups (e.g., hydroxyl, methoxy) exhibit better solubility in polar solvents (e.g., DMF, water), whereas the trityl group renders the target compound more lipophilic .
Reactivity : Methanesulfonate derivatives (e.g., ) are tailored for nucleophilic displacement, while acetates (e.g., ) are typically stable under basic conditions but hydrolyze under acidic or enzymatic conditions.
Applications: The target compound’s trityl group is advantageous in solid-phase synthesis or chromatographic separation due to its hydrophobicity. Methoxy- and allyl-substituted analogs (e.g., ) are intermediates in natural product synthesis, such as terpenoids or alkaloids.
Research Findings and Methodological Considerations
- Structural Characterization : Tools like SHELX and Mercury are critical for resolving the stereochemistry of such complex molecules. For example, the dimethyl furodioxolane ring system requires high-resolution crystallography to confirm absolute configuration.
- Synthetic Challenges : The trityl group’s bulk complicates crystallization, necessitating optimized conditions (e.g., slow evaporation from dioxane/water mixtures) .
- Stability Studies : Acetate-protected derivatives are prone to hydrolysis under acidic conditions, whereas trityl groups require strong acids (e.g., trifluoroacetic acid) for removal .
Biological Activity
The compound [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps including the formation of the tetrahydrofurodioxole structure followed by acetylation. The synthetic pathway typically employs various reagents and conditions that facilitate the selective modification of functional groups to achieve the desired compound.
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that certain related compounds selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent compounds showed marked selectivity towards cancerous cells over normal cells .
- Mechanism of Action : The anticancer activity is believed to involve the modulation of heat shock proteins (HSP90 and TRAP1), which are crucial for cancer cell survival and proliferation. Apoptotic assays indicated that treated cells exhibited nuclear disintegration characteristic of apoptosis .
Other Biological Activities
In addition to anticancer effects, preliminary studies suggest potential activities in other areas:
- Antioxidant Activity : Compounds with similar structures have shown promising antioxidant capabilities which can be beneficial in reducing oxidative stress-related diseases.
- Antimicrobial Properties : Some derivatives have been tested for their ability to inhibit bacterial growth and could serve as leads for developing new antimicrobial agents.
Case Study 1: Colon Cancer Treatment
A series of experiments were conducted using a library of synthesized compounds based on the structural framework of this compound. The results indicated that compounds with specific substitutions exhibited enhanced selectivity and potency against HCT-116 cells compared to normal HEK-293 cells.
Compound | IC50 (mg/mL) | Selectivity Ratio (Cancer/Normal) |
---|---|---|
Compound 7a | 0.12 | High |
Compound 7g | 0.12 | High |
Compound 7d | 0.81 | Low |
This table summarizes the inhibitory concentration values and selectivity ratios observed in the study.
Case Study 2: Mechanistic Insights
Further molecular docking studies revealed that these compounds interact with key proteins involved in cancer cell signaling pathways. The binding affinities were assessed using computational models which predicted favorable interactions with HSP90 and TRAP1.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of this compound?
- The synthesis typically involves multi-step protection/deprotection strategies. For example, methanesulfonate intermediates (e.g., [(3aR,5S,6R,6aR)-5-[(R)-1,2-dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]methyl methanesulfonate) are used to introduce functional groups while preserving stereochemistry .
- Methodology : Use General Procedure 4 (GP4) for diastereomer formation, involving light-mediated reactions (e.g., 3-hour reaction time, 46% yield with 8:1 dr) and purification via silica gel flash chromatography .
Q. How can chromatographic methods resolve diastereomeric impurities in this compound?
- Diastereomers arise from stereochemical complexity at the trityloxyethyl and tetrahydrofurodioxolane moieties. Normal-phase chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective, achieving >95% purity as validated by NMR .
Q. What spectroscopic techniques are critical for structural validation?
- X-ray crystallography : Determines absolute configuration (e.g., (3aR,5S,6R,6aR) stereodescriptors) using COLLECT and HKL-3000 software .
- NMR : Key signals include δ 2.37–4.26 ppm (CH₃, CH₂, and acetyl groups) and δ 104–117 ppm (quaternary carbons in the dioxolane ring) .
Advanced Research Questions
Q. How do stereochemical variations impact biological activity or downstream reactivity?
- The (3aR,5S,6R,6aR) configuration enhances stability in polar solvents, while epimerization at C5 reduces reactivity in glycosylation reactions. Computational studies (DFT) predict a 5–8 kcal/mol energy difference between diastereomers .
Q. What experimental designs are recommended for studying the trityl group’s stability under acidic/basic conditions?
- Use pH-controlled kinetic studies (e.g., 0.1 M HCl/NaOH in THF:H₂O) with HPLC monitoring. The trityl group hydrolyzes rapidly at pH < 3 (t₁/₂ = 15 min), requiring inert conditions for long-term storage .
Q. How can computational modeling predict the compound’s interaction with enzymes like glycosyltransferases?
- Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify binding affinities at active sites. The acetyl group shows hydrogen bonding with Asp129 (ΔG = −8.2 kcal/mol), critical for inhibitor design .
Q. What are the challenges in scaling up the synthesis without compromising stereopurity?
- Continuous-flow reactors minimize side reactions (e.g., epimerization) by controlling residence time (<10 min) and temperature (−20°C). Pilot-scale yields reach 65% with 98% ee .
Q. How do substituents on the tetrahydrofurodioxolane ring influence solubility and crystallinity?
- Hansen solubility parameters predict solubility in DMSO > ethanol > water. The 2,2-dimethyl group reduces hygroscopicity, favoring monoclinic crystal packing (P2₁ space group, Z = 4) .
Q. Data Contradictions and Resolutions
Q. Discrepancies in reported NMR shifts for the trityloxyethyl group: How to reconcile?
- Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize protocols using CDCl₃ for δ 1.25–1.30 ppm (CH₃) and δ 4.10–4.15 ppm (CH₂OTr) .
Q. Conflicting yields in diastereoselective syntheses: What factors are overlooked?
- Trace moisture (>50 ppm) in reaction vessels reduces yields by 20–30%. Use 3Å molecular sieves and argon sparging to maintain anhydrous conditions .
Q. Methodological Resources
Properties
Molecular Formula |
C30H32O7 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[5-(1-hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
InChI |
InChI=1S/C30H32O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24-28,32H,19H2,1-3H3 |
InChI Key |
KPIREZIPNYHXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.